![molecular formula C16H14N2O3S2 B2936711 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methylsulfonylbenzamide CAS No. 896341-65-4](/img/structure/B2936711.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methylsulfonylbenzamide” is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular formula of this compound is C19H12N4O2S, and it has a molecular weight of 364.4 g/mol. The compound is composed of numerous chemical groups, including an amide group, a cyano group, and a thiophene ring, all of which give it unique properties.Physical And Chemical Properties Analysis
The compound appears as a yellow powder . It has a melting point of 222–225 °C . The IR spectrum, 1 H NMR spectrum, and 13 C NMR spectrum provide further details about its physical and chemical properties .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
Research has been conducted on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, aiming for antimicrobial application. These compounds, including derivatives of the mentioned compound, have shown promising results as antimicrobial agents against both bacterial and fungal pathogens (Darwish et al., 2014).
Molecular Docking and Antibacterial Evaluation
Further studies have explored the antibacterial properties of derivatives through molecular docking studies. These studies have identified specific derivatives with significant minimum inhibitory concentration (MIC) values against various bacterial strains, indicating potential as antibacterial agents (Ravichandiran et al., 2015).
Cardiac Electrophysiological Activity
Research into cardiac electrophysiological activity has also been conducted, with certain N-substituted derivatives showing potency comparable to established selective class III agents. This suggests potential applications in developing new treatments for cardiac arrhythmias (Morgan et al., 1990).
Antitumor Evaluation
The antitumor activities of various synthesized heterocyclic compounds derived from similar molecules have been studied. These compounds have exhibited high inhibitory effects against different human cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer, indicating their potential as antitumor agents (Shams et al., 2010).
Organic Synthesis and Chemical Properties
Studies have also focused on the synthesis and chemical properties of related compounds, exploring their utility in organic chemistry for the development of novel materials and therapeutic agents. This includes research on the synthesis of liquid crystalline materials and the evaluation of anticancer activity of naphthoquinone derivatives containing phenylaminosulfanyl moiety (Konstantinova et al., 1999), (Ravichandiran et al., 2019).
Propiedades
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-23(20,21)11-7-5-10(6-8-11)15(19)18-16-13(9-17)12-3-2-4-14(12)22-16/h5-8H,2-4H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZNATLRBIWRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methylsulfonylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


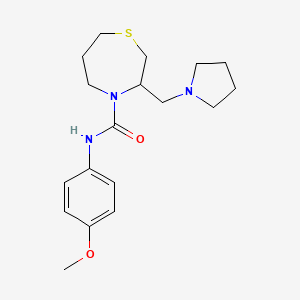
![tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2936634.png)
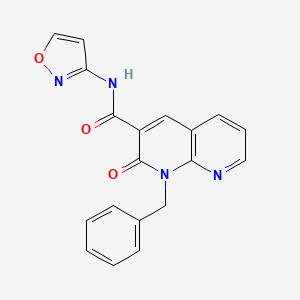
![3-[1-(4-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B2936638.png)
![Spiro[4.6]undec-3-en-2-one](/img/structure/B2936640.png)
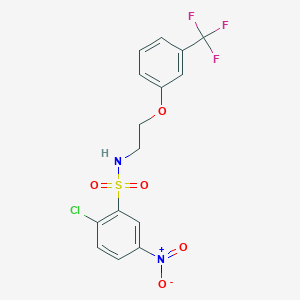
![(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2936642.png)
![tert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate](/img/structure/B2936645.png)

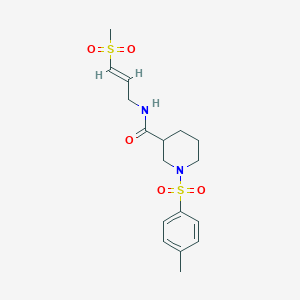
![2-[5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-3-yl]acetic acid](/img/structure/B2936649.png)
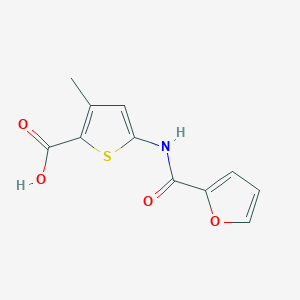
![(4-Fluorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2936651.png)